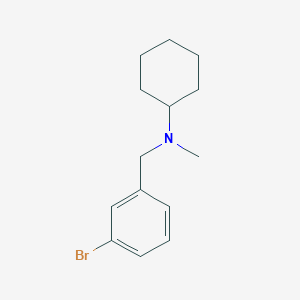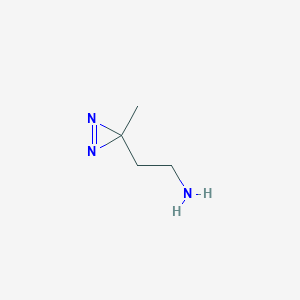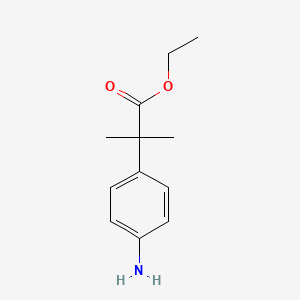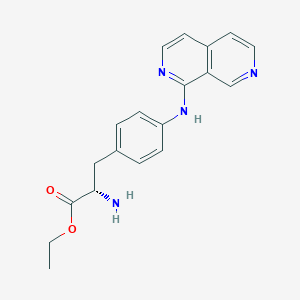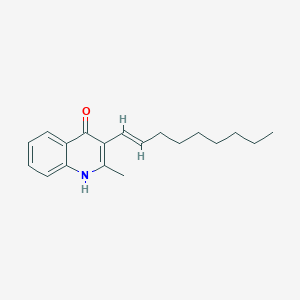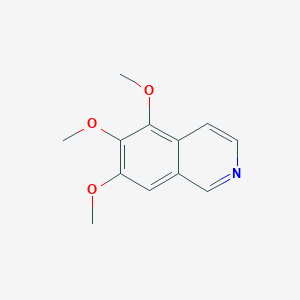![molecular formula C16H14N4O4 B3132505 (2S)-3-(1H-indol-3-yl)-2-[(3-nitro-2-pyridinyl)amino]propanoic acid CAS No. 36977-07-8](/img/structure/B3132505.png)
(2S)-3-(1H-indol-3-yl)-2-[(3-nitro-2-pyridinyl)amino]propanoic acid
Overview
Description
(2S)-3-(1H-indol-3-yl)-2-[(3-nitro-2-pyridinyl)amino]propanoic acid, also known as JNJ-5207852, is a small molecule inhibitor that targets the protein kinase C (PKC) family of enzymes. PKC enzymes are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of PKC enzymes has been shown to have potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases.
Scientific Research Applications
Crystallography and Molecular Interaction Studies :
- The crystal structure of a related compound, where the (2S)-2-amino-3-(1H-indol-3-yl)propionic acid is present in a zwitterionic form, has been extensively studied. This research highlighted the formation of a three-dimensional network through hydrogen bonding and π–π interactions, essential for understanding molecular interactions in crystallography (K. Di, 2010).
Synthesis and Structural Analysis :
- A study focused on the synthesis of a novel bidentate Schiff base ligand derived from this compound. The structure was elucidated using various analytical techniques, providing insights into the synthesis and structural determination of complex organic compounds (Jaishri N. Bavane & R. Mohod, 2020).
Antimicrobial Activity :
- Research on Schiff bases containing the indole group derived from Tryptophan and this compound demonstrated significant antimicrobial activity. This application is particularly relevant in the development of new antimicrobial agents (S. Radhakrishnan, Rajeswari Balakrishnan, & A. Selvaraj, 2020).
Pharmaceutical and Food Industry Applications :
- The compound's role in methylation, detoxication, and antioxidation, and its utility in the pharmaceutical and food industries has been highlighted. It emphasizes the compound's importance in various biochemical processes (Jian Li, Zunjun Liang, & X. Tai, 2009).
Antioxidant, Anti-inflammatory, and Antiulcer Activity :
- A study synthesized novel compounds related to this acid and evaluated them for antioxidant, anti-inflammatory, and antiulcer activities. This highlights its potential in the development of therapeutic agents for various diseases (B. B. Subudhi & Shakti Prasanna Sahoo, 2011).
Computational Peptidology :
- Computational methods were used to study the chemical reactivity and molecular properties of tripeptides containing this compound. This type of research is crucial for drug design and understanding peptide behavior (N. Flores-Holguín, J. Frau, & D. Glossman-Mitnik, 2019).
Anti-Gastric Cancer Activity :
- A heterocyclic compound designed using a material derived from this acid showed promising results against human gastric cancer cell lines, indicating potential applications in cancer treatment (L.-Z. Liu et al., 2019).
Environmental Applications :
- This compound's derivatives have been used in synthesizing conducting polymers for heavy metal ion removal, showcasing its application in environmental remediation (Rajeswari Balakrishnan & S. Radhakrishnan, 2020).
properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[(3-nitropyridin-2-yl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c21-16(22)13(19-15-14(20(23)24)6-3-7-17-15)8-10-9-18-12-5-2-1-4-11(10)12/h1-7,9,13,18H,8H2,(H,17,19)(H,21,22)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZFRCBGVBRVRS-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC3=C(C=CC=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC3=C(C=CC=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401292014 | |
| Record name | N-(3-Nitro-2-pyridinyl)-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401292014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666485 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
36977-07-8 | |
| Record name | N-(3-Nitro-2-pyridinyl)-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36977-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Nitro-2-pyridinyl)-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401292014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-2-[(Tert-butoxycarbonyl)amino]-3-tetrahydro-2H-pyran-4-ylpropanoic acid](/img/structure/B3132444.png)
![2H-Pyran-4-propanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino+](/img/structure/B3132452.png)
